molecular formula C30H22BrClN4O B2796857 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 361167-16-0

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Katalognummer B2796857
CAS-Nummer: 361167-16-0
Molekulargewicht: 569.89
InChI-Schlüssel: GPFSMOUTSZHBDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents and under different conditions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Studies have focused on synthesizing various pyrazoline derivatives, showcasing the interest in their structural analysis and properties. For instance, Şahin et al. (2011) conducted synthesis and crystal structures, as well as DFT studies, on certain pyrazoline derivatives, highlighting the methodological advancements in understanding these compounds' molecular geometries and electronic structures (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Antimicrobial Activity

Pyrazoline and quinazoline derivatives have been evaluated for their antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, indicating these compounds' efficacy against various microbial strains (Ansari & Khan, 2017).

Pharmacological Evaluation

The pharmacological potential of pyrazoline and quinazoline derivatives extends beyond antimicrobial activity, with studies exploring their anticancer and HIV inhibitory properties. Patel et al. (2013) prepared derivatives demonstrating significant properties against cancer and HIV, underscoring the therapeutic potential of these chemical frameworks (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).

Antioxidant and Antitumor Activities

The synthesis of novel compounds based on lawsone, featuring pyrazoline structures, has shown promising antioxidant and antitumor activities. Hassanien, Abd El-Ghani, and Elbana (2022) reported on compounds exhibiting significant effects against Ehrlich ascites carcinoma cells, demonstrating the potential of these derivatives in cancer treatment and prevention (Hassanien, Abd El-Ghani, & Elbana, 2022).

Wirkmechanismus

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound and any hazards associated with its use. It includes determining the compound’s LD50 (the lethal dose that kills 50% of the test population), any potential for causing cancer (carcinogenicity), and any potential for causing birth defects (teratogenicity) .

Zukünftige Richtungen

This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future research could involve testing the compound in animal models or clinical trials .

Eigenschaften

IUPAC Name

2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)26-18-27(19-11-13-21(31)14-12-19)36(35-26)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSMOUTSZHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.